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Heptanoic Acid Ethyl-d5 Ester

Cat. No.: B1161731
M. Wt: 163.27
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Heptanoic Acid Ethyl-d5 Ester as a Model Deuterated Standard

This compound is a deuterated form of ethyl heptanoate (B1214049), an ester known for its fruity fragrance and use as a flavoring agent. scbt.comcymitquimica.com In this deuterated analog, five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612). scbt.com This specific labeling makes it an ideal internal standard for the quantification of ethyl heptanoate and other similar esters in various matrices, particularly in food and beverage analysis, such as wine. researchgate.net Its chemical properties closely mirror those of the natural compound, ensuring it behaves similarly during extraction and chromatographic separation, while its increased mass allows for clear differentiation in mass spectrometric detection. researchgate.net

Table 1: Properties of this compound

PropertyValue
Chemical Formula C9H13D5O2
Molecular Weight 163.27 g/mol
Alternate Names Enanthic Acid Ethyl-d5 Ester, Cognac Oil-d5, Ethyl-d5 Heptanoate
CAS Number (Unlabeled) 106-30-9

Source: Santa Cruz Biotechnology, Inc. scbt.com

Historical Context and Evolution of Deuterated Analogs in Analytical Science

The discovery of deuterium by Harold Urey in 1931, for which he received the Nobel Prize in 1934, opened the door to the use of stable isotopes in scientific research. wikipedia.orgbioscientia.de Initially, the application of deuterated compounds was largely in the realm of elucidating chemical reaction mechanisms. wikipedia.org

The evolution of analytical techniques, particularly the advent and refinement of mass spectrometry, was a major catalyst for the expanded use of deuterated analogs. nih.gov The ability of mass spectrometers to easily separate compounds based on their mass-to-charge ratio made deuterated compounds perfect internal standards for quantitative analysis. nih.gov

In the 1960s and 1970s, researchers began to explore the "deuterium switch" in pharmaceuticals, patenting deuterated versions of existing drugs with the aim of improving their pharmacokinetic properties or reducing toxicity. nih.govscielo.org.mxmusechem.com However, it wasn't until 2017 that the first deuterated drug, Austedo® (deutetrabenazine), received FDA approval, marking a significant milestone and sparking a surge of interest in the therapeutic potential of deuterated compounds. bioscientia.descielo.org.mx This approval validated the concept that deuteration could be recognized as creating a new molecular entity, offering patent advantages. bioscientia.de

Scope and Objectives of Research Utilizing this compound

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Key research objectives that utilize this compound include:

Food and Beverage Analysis: Accurately quantifying the concentration of ethyl heptanoate and other esters in products like wine, spirits, and fruit-based goods. researchgate.net These esters are crucial components of the aroma and flavor profiles of these products.

Environmental Monitoring: Developing methods to detect and quantify volatile organic compounds, including esters, in environmental samples.

Metabolomics Research: While less common for this specific compound, similar deuterated standards are essential for tracing and quantifying metabolites in complex biological samples. silantes.com

Pharmacokinetic Studies: In the broader context of deuterated compounds, research aims to understand how isotopic substitution affects the absorption, distribution, metabolism, and excretion (ADME) of molecules. nih.gov

The use of this compound allows for the development of highly specific, sensitive, and reproducible analytical methods, which are critical for quality control, regulatory compliance, and advancing our understanding of complex chemical and biological systems. researchgate.net

Properties

Molecular Formula

C₉H₁₃D₅O₂

Molecular Weight

163.27

Synonyms

Enanthic Acid Ethyl-d5 Ester;  Cognac Oil-d5;  Enanthylic-d5 Ether;  Ethyl-d5 Enanthate;  Ethyl-d5 Heptanoate;  Ethyl-d5 Heptoate;  Ethyl-d5 Heptylate;  Ethyl-d5 n-Heptanoate;  Ethyl-d5 Oenanthate;  Ethyl-d5 Oenanthylate;  NSC 8891-d5;  Oenanthic Ether-d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Heptanoic Acid Ethyl D5 Ester

Precursor Synthesis and Deuteration Routes

The foundation of synthesizing Heptanoic Acid Ethyl-d5 Ester lies in the effective preparation of its core components: deuterated ethanol (B145695) and heptanoic acid.

Synthesis of Deuterated Ethanol (Ethanol-d5)

Ethanol-d5 (B126515) (CD3CD2OH) is a critical reagent where five hydrogen atoms on the ethyl group are replaced by deuterium (B1214612). scientificlabs.co.uk A primary method for its synthesis is the catalytic hydrogen-deuterium (H/D) exchange reaction. This process often involves reacting standard ethanol with a deuterium source, such as deuterium oxide (D2O), in the presence of a catalyst. google.com Ruthenium complexes are particularly effective catalysts for this transformation, facilitating the exchange of hydrogen atoms for deuterium at specific positions on the ethanol molecule. researchgate.netdtu.dk The efficiency and regioselectivity of the deuteration can be influenced by the choice of ruthenium catalyst and its associated ligands. researchgate.net

Another route involves a multi-step synthesis starting from deuterated precursors. For instance, deuterated acetylene (B1199291) can be produced by reacting calcium carbide with heavy water. This is then hydrated to form deuterated acetaldehyde (B116499), which is subsequently reduced with deuterium gas to yield fully deuterated ethanol (Ethanol-d6). guidechem.com For Ethanol-d5 specifically, methods can be adapted from the preparation of other deuterated ethanols, such as the condensation of a deuterated Grignard reagent (CD3MgBr) with formaldehyde. osti.gov

Preparation of Heptanoic Acid from Relevant Precursors

Heptanoic acid can be synthesized through several established organic chemistry routes. A common industrial method involves the oxidation of heptaldehyde (heptanal). orgsyn.org This oxidation can be carried out using various oxidizing agents, such as potassium permanganate (B83412) in a sulfuric acid solution or through liquid-phase oxidation with oxygen, sometimes without a catalyst. orgsyn.orggoogle.com Research has shown that using certain solvents like tetrahydrofuran (B95107) (THF) can lead to nearly quantitative conversion of heptanal (B48729) to heptanoic acid with excellent selectivity. researchgate.net

Another versatile method is the malonic ester synthesis. quora.comchegg.com This process begins with the deprotonation of diethyl malonate using a base like sodium ethoxide. The resulting carbanion undergoes nucleophilic substitution with an alkyl halide, in this case, a five-carbon chain halide such as 1-bromopentane. The resulting dialkylmalonic ester is then hydrolyzed, and subsequent heating leads to decarboxylation, yielding heptanoic acid. quora.comwikipedia.org

Table 1: Comparison of Synthetic Routes for Heptanoic Acid

Synthesis Method Key Reactants Typical Conditions Advantages Disadvantages
Oxidation of Heptanal Heptanal, Oxidizing Agent (e.g., KMnO4, O2) Acidic or neutral conditions, varying temperatures (e.g., 40-70°C) google.com High yield and selectivity, direct conversion. researchgate.net Can require strong oxidizing agents.

| Malonic Ester Synthesis | Diethyl malonate, Sodium ethoxide, 1-Bromopentane | Base-catalyzed alkylation followed by acidic hydrolysis and decarboxylation. quora.com | Versatile for creating substituted carboxylic acids. chemicalnote.com | Multi-step process, potential for side reactions like dialkylation. wikipedia.org |

Esterification Reactions for this compound Formation

Once the precursors are obtained, they are combined through an esterification reaction. The choice of method can impact yield, purity, and reaction conditions.

Direct Esterification Approaches

The most common direct method is the Fischer-Speier esterification. organic-chemistry.orgsynarchive.com This reaction involves heating heptanoic acid with an excess of ethanol-d5 in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH). chemistrysteps.commasterorganicchemistry.com The reaction is an equilibrium process. chemistrysteps.com To drive the reaction towards the formation of the ester, strategies such as using the alcohol reactant in large excess or removing the water byproduct are employed. organic-chemistry.orgchemistrysteps.com The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack from the deuterated ethanol. mdpi.com

Alternative Synthetic Pathways

To avoid the equilibrium limitations and sometimes harsh conditions of Fischer esterification, alternative pathways can be utilized. One effective method involves converting heptanoic acid into a more reactive derivative, such as an acyl chloride. chemistrysteps.com Heptanoic acid can be reacted with reagents like thionyl chloride (SOCl2) or oxalyl chloride to form heptanoyl chloride. prepchem.comsigmaaldrich.comguidechem.com

This highly reactive heptanoyl chloride is then reacted with ethanol-d5. chemguide.co.uk The reaction is typically rapid and exothermic, proceeding via a nucleophilic acyl substitution mechanism to form this compound and hydrogen chloride gas. libretexts.orglibretexts.org This method is often preferred for its high yield and irreversible nature.

Purification Techniques for High Isotopic and Chemical Purity

Achieving high purity is paramount for isotopically labeled standards. This involves removing chemical impurities (unreacted starting materials, byproducts) and ensuring high isotopic enrichment.

A typical purification sequence for the ester begins with a workup procedure. The reaction mixture is often washed with a basic solution, such as aqueous sodium carbonate, to neutralize the acid catalyst and remove any unreacted heptanoic acid. scienceready.com.auweebly.com This is followed by washing with water to remove soluble impurities. The organic layer containing the ester is then dried using an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. lookchem.com

Further chemical purification is commonly achieved by distillation . scienceready.com.aulookchem.com Taking advantage of the different boiling points of the components, distillation can effectively separate the final ester product from any remaining alcohol or other volatile impurities. weebly.com For less volatile impurities, column chromatography can be an effective purification method. flinnsci.com

To confirm the purity and, crucially, the isotopic enrichment, several analytical techniques are employed:

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the product and to quantify the level of deuterium incorporation by analyzing the mass-to-charge ratio of the molecular ion peak and its isotopologues. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ²H NMR are powerful tools. ¹H NMR can be used to confirm the structure and identify the positions of any residual protons. nih.gov For highly deuterated compounds, ²H (Deuterium) NMR is particularly valuable for confirming the positions of the deuterium atoms and assessing the isotopic purity. rsc.org Combining these techniques provides a comprehensive evaluation of both the chemical and isotopic purity of the final this compound. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
1-Bromopentane
Calcium Carbide
Deuterium Oxide (Heavy Water)
Diethyl Malonate
Ethanol
Ethanol-d5
Ethanol-d6
Ethyl Acetate
Heptanal (Heptaldehyde)
Heptanoic Acid
This compound
Heptanoyl Chloride
Hydrogen Chloride
Magnesium Sulfate
Oxalyl Chloride
p-Toluenesulfonic Acid
Potassium Permanganate
Sodium Carbonate
Sodium Ethoxide
Sodium Sulfate
Sulfuric Acid
Tetrahydrofuran (THF)

Chromatographic Purification Methods

Following synthesis, the purification of this compound is critical to remove unreacted starting materials, catalysts, and byproducts, and to ensure high chemical and isotopic purity. Chromatographic techniques are central to this process.

Gas chromatography (GC) is a highly effective method for the purification and analysis of volatile compounds like ethyl esters. nist.govnist.gov For the separation of deuterated compounds, the choice of stationary phase is important. Common phases include polydimethylsiloxanes (nonpolar) and polyethylene (B3416737) glycol (polar, wax-type) phases. nih.gov A phenomenon known as the chromatographic isotope effect can be observed, where the deuterated compound (this compound) may have a slightly different retention time than its non-deuterated counterpart. nih.gov Typically, in gas-liquid chromatography, heavier isotopic compounds elute slightly earlier than their lighter analogues on nonpolar stationary phases (an inverse isotope effect), while the opposite may occur on polar phases (a normal isotope effect). nih.govnih.gov This effect, though often small, can be exploited to achieve high-purity separation.

High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile impurities or for scale-up operations. Reversed-phase liquid chromatography (RPLC) is a common mode, where deuterated compounds often elute slightly earlier than their non-deuterated versions due to weaker interactions with the nonpolar stationary phase. researchgate.net The magnitude of this retention time shift depends on factors such as the number of deuterium atoms and the specific chromatographic conditions. researchgate.net Column chromatography using silica (B1680970) gel or alumina (B75360) is also a standard method for purifying esters, effectively removing polar impurities like residual carboxylic acid and alcohol. sapub.org

The following table summarizes chromatographic techniques applicable to the purification of this compound.

Technique Stationary Phase Examples Mobile Phase/Carrier Gas Key Considerations
Gas Chromatography (GC)Polydimethylsiloxane (e.g., DB-1, HP-5), Polyethylene Glycol (e.g., Carbowax) nih.govHelium, Hydrogen, NitrogenCan resolve deuterated and non-deuterated isotopologues (Isotope Effect). nih.gov Excellent for volatile compounds.
High-Performance Liquid Chromatography (HPLC)C18, C8 (Reversed-Phase)Acetonitrile/Water, Methanol (B129727)/WaterUseful for less volatile impurities. Isotope effect may cause partial separation of labeled and unlabeled pairs. acs.org
Column ChromatographySilica Gel, AluminaHexane (B92381)/Ethyl Acetate gradientsEffective for removing polar impurities like unreacted heptanoic acid and catalyst residues. sapub.org

Distillation and Other Isolation Techniques

In addition to chromatography, distillation is a primary technique for the purification of esters on both laboratory and larger scales. csub.edu Since this compound is a liquid with a distinct boiling point, distillation is highly effective for separating it from less volatile starting materials (heptanoic acid, acid catalyst) and more volatile components.

Fractional distillation is particularly useful for separating the ester from impurities with close boiling points. libretexts.orgcsub.edu The process involves heating the crude reaction mixture and collecting the vapor "fraction" that condenses over a specific temperature range corresponding to the ester's boiling point. youtube.com The presence of deuterium in the ethyl group can cause a slight change in the boiling point compared to the non-deuterated ethyl heptanoate (B1214049), a physical manifestation of the kinetic isotope effect, but this difference is generally minimal and does not significantly complicate the distillation process.

Before distillation, a series of extraction and washing steps are typically performed to remove the bulk of impurities. The crude reaction mixture is often diluted with an organic solvent and washed with an aqueous basic solution, such as sodium bicarbonate, to neutralize and remove the acid catalyst and any unreacted heptanoic acid. csub.eduyoutube.com This is followed by washing with water and then brine to remove residual salts and water-soluble components. The organic layer is then dried using an anhydrous drying agent like sodium sulfate or magnesium sulfate before the final purification by distillation. youtube.com

Typical Isolation and Purification Sequence:

Neutralization/Extraction: The reaction mixture is washed with aqueous sodium bicarbonate solution to remove acidic components. csub.edu

Washing: Subsequent washes with water and brine remove water-soluble impurities.

Drying: The organic phase is dried over an anhydrous salt (e.g., Na₂SO₄). youtube.com

Distillation: The final product is purified by simple or fractional distillation to yield high-purity this compound. libretexts.org

Yield Optimization and Scalability Considerations in Deuterated Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are critical aspects of producing deuterated compounds like this compound, particularly for industrial or pharmaceutical applications where cost and efficiency are paramount. nih.govnih.gov

Yield Optimization: Maximizing the yield in Fischer esterification involves several strategies. As it is an equilibrium-controlled reaction, applying Le Chatelier's principle is key. This can be achieved by:

Using one reactant in excess (typically the less expensive one, which in this case would depend on the relative costs of heptanoic acid and ethanol-d6). csub.edu

Removing water as it is formed, either through azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent. youtube.com

Selecting an effective acid catalyst and optimizing its concentration.

Scalability Considerations: Transitioning a synthesis from a laboratory scale to industrial production introduces several challenges. nih.govllnl.gov

Cost of Starting Materials: Deuterated reagents, such as D₂O and deuterated ethanol, are significantly more expensive than their non-deuterated counterparts. acs.org Therefore, processes must be highly efficient to be economically viable. Recovery and recycling of excess deuterated reagents are often necessary for large-scale production.

Process Robustness and Safety: The synthetic method must be reliable, robust, and safe for large-scale operation. nih.gov This includes managing the heat generated from the reaction (exotherms) and handling potentially corrosive acid catalysts.

Equipment: The equipment used for large-scale distillation and reaction handling differs significantly from laboratory glassware and requires careful engineering to ensure efficiency and safety.

Quality Control: Stringent quality control is necessary to ensure the chemical and isotopic purity of the final product. nih.gov Analytical methods like GC-MS and NMR spectroscopy are used to confirm the structure and determine the level of deuterium incorporation. rsc.org

The growing interest in deuterated compounds as active pharmaceutical ingredients has spurred the development of more scalable and efficient deuteration methodologies. nih.govresearchgate.net While Fischer esterification is a classic and scalable reaction, continuous flow processes and the development of more active and recyclable catalysts are areas of ongoing research to improve the large-scale production of deuterated molecules.

Factor Optimization Strategy Scalability Consideration
Reaction Equilibrium Use excess deuterated alcohol; remove water byproduct. csub.eduyoutube.comEfficient water removal systems; recovery of excess deuterated alcohol.
Catalyst Optimize type and concentration of acid catalyst.Cost and handling of large quantities of catalyst; potential for heterogeneous, recyclable catalysts.
Temperature/Time Control to maximize rate while minimizing side reactions.Efficient heat transfer in large reactors to maintain optimal temperature.
Isotopic Purity Choose conditions that prevent H/D scrambling. researchgate.netConsistent sourcing of high-purity deuterated materials; rigorous in-process controls.
Downstream Processing Efficient extraction and high-throughput distillation.Large-scale liquid-liquid extractors and distillation columns.

Advanced Spectroscopic and Structural Characterization of Heptanoic Acid Ethyl D5 Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Analysis

NMR spectroscopy is an indispensable tool for confirming the exact position of deuterium labeling and for quantifying the isotopic purity of Heptanoic Acid Ethyl-d5 Ester. Through a combination of ¹H, ¹³C, and ²H NMR, a comprehensive structural picture is obtained.

¹H NMR Spectroscopic Analysis of Residual Protons

In the ¹H NMR spectrum of this compound, the primary focus is the analysis of the non-deuterated heptanoyl chain and the detection of any residual, non-deuterated ethyl groups. The complete deuteration of the ethyl moiety (–CH₂CH₃ to –CD₂CD₃) results in the disappearance of the characteristic signals for the ethyl protons. The presence of any residual quartet (for the –CH₂– group) or triplet (for the –CH₃ group) in the regions of approximately 4.1 ppm and 1.2 ppm, respectively, would indicate incomplete deuteration. The proton signals corresponding to the heptanoyl chain remain unaffected.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-2~2.25Triplet2H
H-3~1.60Quintet2H
H-4, H-5, H-6~1.30Multiplet6H
H-7~0.90Triplet3H

Note: The absence of signals around 4.1 ppm and 1.2 ppm confirms the high isotopic purity of the ethyl-d5 group.

¹³C NMR Spectroscopic Analysis and Deuterium Coupling Effects

The ¹³C NMR spectrum provides confirmation of the carbon skeleton and offers direct evidence of deuteration through coupling effects. The carbon atoms of the heptanoyl chain exhibit chemical shifts similar to those of the non-deuterated analog. However, the carbons of the ethyl-d5 group show distinct features. Due to the isotopic effect of deuterium, the chemical shifts of the deuterated carbons (C-1' and C-2') are shifted slightly upfield compared to their protonated counterparts. Furthermore, the signal for the methylene (B1212753) carbon (C-1') will appear as a multiplet due to one-bond coupling with deuterium (¹JC-D), and the methyl carbon (C-2') will also be a multiplet due to one-bond C-D coupling. The multiplicity is predicted by the formula 2nI+1, where n is the number of deuterium atoms and I is the spin of deuterium (I=1).

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities for this compound

CarbonChemical Shift (ppm)Multiplicity (due to C-D coupling)
C-1 (C=O)~173Singlet
C-2~34Singlet
C-3~25Singlet
C-4~29Singlet
C-5~31Singlet
C-6~22Singlet
C-7~14Singlet
C-1' (-CD₂-)~60Multiplet
C-2' (-CD₃)~14Multiplet

²H NMR Spectroscopy for Direct Deuterium Observation

²H (Deuterium) NMR spectroscopy provides direct observation of the deuterium nuclei. For this compound, the spectrum is expected to show two distinct signals corresponding to the two different chemical environments of the deuterium atoms: the methylene deuterons (–CD₂–) and the methyl deuterons (–CD₃). The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum. This technique is highly effective for confirming the success of the deuteration and for identifying the specific sites of labeling.

Table 3: Predicted ²H NMR Chemical Shifts for this compound

DeuteriumChemical Shift (ppm)
-CD₂-~4.1
-CD₃~1.2

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Molecular Confirmation

HRMS is a powerful technique for the accurate determination of the molecular weight of a compound, which is crucial for confirming its elemental composition and isotopic labeling.

Precise Mass Determination for this compound

High-resolution mass spectrometry allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places. This precision enables the unequivocal confirmation of the molecular formula of this compound (C₉H₁₃D₅O₂). The calculated exact mass for the deuterated compound will be significantly different from its non-deuterated counterpart, providing definitive evidence of successful deuteration.

Table 4: Precise Mass Comparison

CompoundMolecular FormulaCalculated Exact Mass (m/z)
Ethyl Heptanoate (B1214049)C₉H₁₈O₂158.1307
This compoundC₉H₁₃D₅O₂163.1622

Fragmentation Pattern Analysis in Relation to Deuteration

The fragmentation pattern in mass spectrometry provides valuable structural information. For esters, common fragmentation pathways include the McLafferty rearrangement and alpha-cleavage. In the case of this compound, the presence of the five deuterium atoms on the ethyl group will result in a predictable mass shift in the fragments containing this moiety. For instance, the loss of the ethoxy group (-OCD₂CD₃) will result in a neutral loss of 50 Da, compared to 45 Da for a non-deuterated ethoxy group. Analysis of these shifted fragment ions confirms the location of the deuterium label.

Table 5: Key Predicted Mass Fragments for this compound

Fragment IonStructurePredicted m/z
[M]+[C₇H₁₃O-O-CD₂CD₃]+163
[M - OCD₂CD₃]+[C₇H₁₃O]+113
[M - C₂D₅]+[C₇H₁₃O₂]+129
McLafferty Rearrangement[C₄H₈O₂D]+90

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Deuterium Effects

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and probing the vibrational modes of a molecule. In the case of this compound, IR spectroscopy not only confirms the presence of the ester functional group but also provides clear evidence of deuterium incorporation.

The IR spectrum of a standard, non-deuterated saturated ester like ethyl heptanoate is characterized by several strong absorption bands. spectroscopyonline.com The most prominent is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1735-1750 cm⁻¹. spectroscopyonline.com Additionally, two distinct C-O stretching vibrations are observed: the C-O-C asymmetric stretch between 1150-1250 cm⁻¹ and the O-C-C symmetric stretch between 1000-1100 cm⁻¹. spectroscopyonline.com The spectrum also contains characteristic C-H stretching bands from the alkyl chains around 2850-3000 cm⁻¹.

The substitution of five hydrogen atoms with deuterium on the ethyl group (CH₃CH₂-) to form the ethyl-d5 group (CD₃CD₂-) induces significant and predictable changes in the IR spectrum. This phenomenon, known as the isotopic effect, is primarily due to the increased mass of deuterium compared to hydrogen. libretexts.org According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. youtube.com Since the mass of deuterium is approximately twice that of hydrogen, the C-D stretching and bending vibrations are observed at lower frequencies (wavenumbers) than the corresponding C-H vibrations. youtube.com

The most noticeable effect of deuteration in this compound is the appearance of C-D stretching bands in the 2000-2300 cm⁻¹ region, a range that is typically free of strong absorptions in the non-deuterated analogue. researchgate.netcdnsciencepub.com The C-H stretching bands associated with the ethyl group (around 2980 cm⁻¹ and 2940 cm⁻¹) will be significantly diminished or absent, while the C-H stretches of the heptanoyl chain remain.

Furthermore, the deuterium substitution can cause shifts in other vibrational modes. For instance, studies on deuterated acetates have shown that the C=O stretching frequency can shift to a lower frequency with increasing deuteration. researchgate.net Bending and rocking vibrations associated with the ethyl group also shift to lower wavenumbers. These shifts, while smaller than those of the stretching vibrations, provide further confirmation of the isotopic substitution. libretexts.org

The table below summarizes the expected key IR absorption bands for this compound compared to its non-deuterated counterpart.

Vibrational ModeHeptanoic Acid Ethyl Ester (cm⁻¹)This compound (Expected, cm⁻¹)Effect of Deuteration
C-H Stretch (Heptanoyl)~2850-2960~2850-2960No significant change
C-H Stretch (Ethyl)~2980Absent / Greatly ReducedDisappearance of C-H ethyl stretches
C-D Stretch (Ethyl-d5)Absent~2100-2250Appearance of new C-D stretch bands
C=O Stretch (Ester)~1740~1735 (Slightly Lower)Minor shift to lower frequency
C-O-C Asymmetric Stretch~1180ShiftedShift to lower frequency
C-H Bending (Ethyl)~1375, 1465Absent / Greatly ReducedDisappearance of C-H ethyl bending
C-D Bending (Ethyl-d5)AbsentLower frequency regionAppearance of new C-D bending bands

This table presents expected values based on spectroscopic principles and data from analogous compounds.

Gas Chromatography (GC) Purity Assessment and Isomeric Characterization

Gas chromatography (GC) is an essential technique for separating and analyzing volatile compounds, making it ideal for assessing the purity and characterizing fatty acid ethyl esters (FAEEs). reagecon.comscielo.br When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information about the sample's composition. researchgate.net

For this compound, GC is the primary method for determining chemical and isotopic purity. A typical GC analysis would involve injecting a small amount of the sample into the instrument, where it is vaporized and carried by an inert gas through a long, thin column. nih.gov The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall.

Purity Assessment: The chemical purity of this compound is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Impurities, such as residual starting materials (e.g., heptanoic acid), solvents, or by-products from the synthesis, would appear as separate peaks with different retention times. A high-purity sample will exhibit a single, sharp, and symmetrical peak. The use of an internal standard can allow for precise quantification of the compound. researchgate.net

Isomeric and Isotopologue Characterization: In the context of this compound, "isomeric characterization" primarily refers to the separation of the deuterated compound from its non-deuterated (d0) analogue, Heptanoic Acid Ethyl Ester. Although chemically identical, isotopologues can sometimes be separated by high-resolution capillary GC columns. rsc.org Deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to subtle differences in volatility, a phenomenon known as the chromatographic isotope effect. nih.gov This allows for the assessment of isotopic enrichment.

When GC is coupled with Mass Spectrometry (GC-MS), definitive characterization is possible. The mass spectrometer fragments the molecules eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio. The mass spectrum of this compound will show a molecular ion (M⁺) peak that is 5 mass units higher than that of the non-deuterated compound, confirming the incorporation of five deuterium atoms. The fragmentation pattern can also be analyzed to confirm the location of the deuterium labels on the ethyl group.

The table below outlines typical GC parameters for the analysis of such an ester.

ParameterTypical Value / ConditionPurpose
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID)Provides high-resolution separation of components.
Stationary Phase Mid-polarity (e.g., 5% Phenyl Polysiloxane)Suitable for separating fatty acid esters.
Carrier Gas Helium or HydrogenMobile phase to carry the sample through the column.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program Initial temp ~60°C, ramp to ~280°CTemperature gradient to elute compounds with different boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general purity; MS for definitive identification and isotopic analysis.
Expected Retention Time Dependent on exact conditionsA specific time at which the compound elutes from the column.

This table provides an example of typical GC conditions; actual parameters may be optimized for specific instruments and applications.

Analytical Methodologies and Applications of Heptanoic Acid Ethyl D5 Ester As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying chemical substances. wikipedia.org The core principle involves adding a known amount of an isotopically enriched standard, such as Heptanoic Acid Ethyl-d5 Ester, to a sample containing the analyte of interest (unlabeled ethyl heptanoate). wikipedia.orgyoutube.com This mixture is then homogenized and processed through sample preparation and analysis.

The fundamental advantage of IDMS is that it relies on the measurement of isotope ratios rather than absolute signal intensities. youtube.com Because the isotopically labeled internal standard (the "spike") is chemically identical to the analyte, it experiences the same potential losses during extraction, derivatization, and injection. restek.com Any sample loss will affect both the analyte and the internal standard equally, leaving the ratio between them unchanged. By measuring the final ratio of the natural analyte to the isotopic standard using a mass spectrometer, the original concentration of the analyte in the sample can be determined with high precision and accuracy. youtube.com This makes IDMS a definitive method in analytical chemistry, capable of reducing measurement uncertainty significantly. wikipedia.orgyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a primary technique for the analysis of volatile and semi-volatile organic compounds. The use of this compound as an internal standard in GC-MS methods enhances the reliability and accuracy of quantification.

The development of robust analytical methods for volatile organic compounds (VOCs) often involves techniques like headspace or solid-phase microextraction (SPME) followed by GC-MS analysis. acs.orgnih.gov In these methods, an internal standard is crucial for accurate quantification. This compound is an ideal choice when analyzing for ethyl heptanoate (B1214049) or similar fatty acid ethyl esters due to its similar volatility and chromatographic behavior.

Method development involves optimizing several parameters to ensure accurate and reproducible results. A known quantity of the internal standard is added to each sample and calibration standard at the beginning of the analytical process. epa.gov This compensates for variations in sample extraction efficiency and injection volume. The method is particularly effective for complex matrices where analyte recovery can be inconsistent. epa.gov

Table 1: Typical GC-MS Parameters for VOC Analysis Using an Internal Standard

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Mode Splitless (Pulsed)
Inlet Temperature 250 °C
Carrier Gas Helium, Constant Flow at 1.0 mL/min
Oven Program Initial 40 °C for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min
MS Transfer Line 230 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

To enhance sensitivity and selectivity, mass spectrometers can be operated in Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) mode.

In SIM mode , the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ions corresponding to the analyte and the internal standard, rather than scanning the entire mass range. easlab.comnih.gov This increases the dwell time on the ions of interest, significantly improving the signal-to-noise ratio and lowering detection limits. easlab.comnih.gov For the analysis of ethyl heptanoate using this compound, characteristic ions for both compounds would be monitored.

SRM mode , typically used with tandem mass spectrometry (MS/MS) instruments like a triple quadrupole, offers even greater selectivity. nih.gov A specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.govresearchgate.net This process, known as a transition, is highly specific and effectively eliminates chemical noise from the matrix.

Table 2: Example SIM and SRM Parameters for Ethyl Heptanoate and its d5-Labeled Internal Standard

CompoundModePrecursor Ion (m/z)Product Ion (m/z)Ion Type
Ethyl HeptanoateSIM158.2-Molecular Ion [M]+
Ethyl HeptanoateSIM88.1-Quantifier Fragment
Ethyl HeptanoateSIM101.1-Qualifier Fragment
This compoundSIM163.3-Molecular Ion [M]+
This compoundSIM92.1-Quantifier Fragment (d5)
Ethyl HeptanoateSRM158.288.1Quantification Transition
This compoundSRM163.392.1Quantification Transition (IS)

Accurate quantification requires the generation of a calibration curve. uknml.com This is constructed by analyzing a series of calibration standards containing a constant, known concentration of the internal standard (this compound) and varying, known concentrations of the analyte (ethyl heptanoate).

The instrument response is recorded for both the analyte and the internal standard. A response ratio is calculated by dividing the peak area of the analyte by the peak area of the internal standard. This ratio is then plotted against the concentration of the analyte. Linear regression analysis is applied to this plot to generate a calibration function, typically in the form of y = mx + c, where 'y' is the response ratio and 'x' is the analyte concentration. The linearity of the curve is assessed by the coefficient of determination (R²), which should ideally be ≥0.995 for good linearity.

Table 3: Sample Data for Calibration Curve Generation

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
1.05,150101,2000.051
5.026,100102,5000.255
10.053,200103,1000.516
25.0130,500101,9001.281
50.0265,000102,8002.578
100.0525,800101,5005.180

The goal of chromatographic optimization is to achieve baseline separation (high resolution) of the target analyte from other components in the sample matrix in the shortest possible analysis time. longdom.orgmdpi.com Key parameters to optimize in GC include the column stationary phase, column dimensions, carrier gas flow rate, and oven temperature program.

Stationary Phase: The choice of stationary phase is based on the polarity of the analyte. For fatty acid esters like ethyl heptanoate, a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically effective.

Flow Rate: The carrier gas flow rate impacts both separation efficiency and analysis time. Operating at the optimal flow rate for the chosen column maximizes peak sharpness and resolution. longdom.org

Optimizing these parameters ensures that the analyte and internal standard peaks are sharp, symmetrical, and well-resolved from interfering matrix components, which is critical for accurate integration and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

While GC-MS is common for volatile esters, LC-MS is a powerful alternative, especially for less volatile compounds or when analyzing complex biological matrices. restek.comunimi.it this compound can serve as an internal standard in LC-MS methods for the quantification of medium-chain fatty acid esters.

In LC-MS, the deuterated internal standard co-elutes with the unlabeled analyte. nih.gov Its primary role is to correct for variations in the ionization efficiency within the mass spectrometer's ion source. Matrix effects, such as ion suppression or enhancement, can significantly alter the signal intensity of the analyte. nih.gov Because the deuterated standard has nearly identical physicochemical properties, it is affected by matrix effects in the same way as the analyte. By using the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to more accurate and precise quantification. nih.gov The use of a stable isotope-labeled standard is considered the gold standard for mitigating matrix effects in LC-MS/MS analysis. restek.com

Table 4: Typical LC-MS/MS Parameters for Fatty Acid Ester Analysis

ParameterCondition
LC Column C18 reverse-phase, 100 mm x 2.1 mm, 2.7 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
Analysis Mode Selected Reaction Monitoring (SRM)

Derivatization Strategies for LC-MS Compatibility

In many LC-MS analyses, particularly those involving metabolites like fatty acids, derivatization is a crucial step to enhance analytical performance. researchgate.net Fatty acids and related compounds can exhibit poor ionization efficiency and chromatographic retention, which can be overcome by chemical modification. researchgate.netmdpi.com Derivatization aims to introduce a chemical moiety that improves these characteristics. mdpi.comddtjournal.com

While this compound is already an ester and may not require derivatization itself, the analytes it is used to quantify often do. For instance, when quantifying free fatty acids, they are commonly converted into esters to improve their volatility for gas chromatography or their ionization for LC-MS analysis. ddtjournal.comnih.gov Strategies include derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or aniline, which react with the carboxylic acid group to create a derivative that is more amenable to reverse-phase liquid chromatography and has improved ionization properties. nih.govresearchgate.net The internal standard, this compound, would be added prior to this derivatization step to account for any variability in the reaction efficiency.

Table 1: Common Derivatization Reagents for Carboxylic Acids in LC-MS

Derivatization ReagentTarget Functional GroupPurpose
3-Nitrophenylhydrazine (3-NPH)Carboxylic AcidImproves RP-LC retention and ionization efficiency. nih.govresearchgate.net
AnilineCarboxylic AcidReduces polarity and improves ionization. nih.govresearchgate.net
2-DimethylaminoethanolCarboxylic AcidIncreases ionization efficiency and sensitivity. mdpi.com
Dansyl ChloridePhenols, AlcoholsIntroduces a chargeable moiety to enhance ionization. ddtjournal.com

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

The choice of ionization technique is critical in LC-MS for converting analytes in the liquid phase into gas-phase ions for mass analysis. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization methods used for the analysis of fatty acid esters. researchgate.net

Electrospray Ionization (ESI) is particularly useful for polar and large macromolecules, as it causes minimal fragmentation. wikipedia.org When analyzing fatty acid ethyl esters, ESI can produce complex mass spectra, often showing not only the protonated molecule [M+H]⁺ but also various adducts with sodium [M+Na]⁺, ammonium (B1175870) [M+NH₄]⁺, or potassium [M+K]⁺. researchgate.net This technique operates by applying a high voltage to a liquid to create an aerosol, which is then desolvated to produce gas-phase ions. wikipedia.orgnih.gov

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, more volatile compounds. researchgate.net It generally produces simpler mass spectra for fatty acid ethyl esters, with the protonated molecule [M+H]⁺ being the major ion. researchgate.net APCI is often less susceptible to matrix effects and ion suppression compared to ESI. researchgate.net A notable application is the use of an LC-APCI-MS/MS method for the successful quantification of eicosapentaenoic acid ethyl ester (EPA-EE) and docosahexaenoic acid ethyl ester (DHA-EE) in human plasma. nih.gov The selection between ESI and APCI depends on the specific properties of the analyte and the complexity of the sample matrix.

Table 2: Comparison of ESI and APCI for Fatty Acid Ethyl Ester Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets. nih.govGas-phase chemical ionization at atmospheric pressure. researchgate.net
Analyte Polarity Suitable for polar to moderately polar compounds. wikipedia.orgSuitable for non-polar to moderately polar compounds. researchgate.net
Typical Ions Formed [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, multi-charged ions. researchgate.netPrimarily [M+H]⁺. researchgate.net
Matrix Effects More susceptible to ion suppression. researchgate.netGenerally less susceptible to matrix effects. researchgate.net
Fragmentation Very "soft" ionization, minimal fragmentation. wikipedia.org"Soft" ionization, minimal fragmentation. researchgate.net

Application in Fatty Acid Ethyl Ester (FAEE) Quantification Research

This compound serves as an exemplary internal standard in research focused on the quantification of fatty acid ethyl esters (FAEEs). FAEEs are recognized as non-oxidative metabolites of ethanol (B145695) and are investigated as biomarkers for alcohol consumption. nih.govnih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification, as it effectively corrects for analyte loss during sample processing and compensates for matrix-induced signal variations in the mass spectrometer. clearsynth.com

Extraction and Sample Preparation Protocols for FAEEs

The accurate measurement of FAEEs in biological samples begins with robust extraction and sample preparation. The primary goal is to efficiently isolate the FAEEs from a complex biological matrix while minimizing contamination and analyte loss. The internal standard, this compound, is added at the very beginning of this process. nih.gov

Common protocols involve:

Liquid-Liquid Extraction (LLE): This is a widely used technique for extracting lipids. A common method involves using a solvent mixture like acetone (B3395972) and hexane (B92381) to extract FAEEs from the sample. nih.gov The standard Folch and Bligh/Dyer methods, which use chloroform (B151607) and methanol (B129727) mixtures, are also frequently employed for total lipid extraction. nih.gov

Solid-Phase Extraction (SPE): Following LLE, SPE is often used as a cleanup step to isolate the FAEE fraction from other co-extracted lipids. nih.gov Silica (B1680970) or C18 cartridges are commonly used for this purpose. nih.govnih.gov

Microwave-Assisted Extraction (MAE): This technique has been validated for the extraction of FAEEs from meconium samples, offering an alternative to traditional methods. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME): This method has been optimized for the simultaneous determination of multiple FAEEs in meconium, where the volatile esters are extracted from the headspace above the sample. nih.gov

After extraction and purification, the sample is typically concentrated and reconstituted in a suitable solvent for injection into the LC-MS or GC-MS system.

Use in the Analysis of Biological Matrices (e.g., in vitro cultures, animal tissues, non-clinical samples)

The quantification of FAEEs using internal standards like this compound has been particularly prominent in the analysis of specific biological matrices for clinical and research purposes.

Meconium: This is the most extensively studied matrix for FAEE analysis as a biomarker for fetal alcohol exposure. nih.govnih.govnih.gov In one study, D5-labeled ethyl esters were synthesized and used as internal standards to quantify eight different FAEEs in 63 meconium samples. nih.gov Another study analyzed FAEEs in 248 meconium samples using ethyl heptadecanoate, a non-deuterated odd-chain ester, as the internal standard. nih.gov The concentrations of FAEEs were found to be significantly higher in newborns exposed to alcohol in utero. nih.gov

Plasma: LC-MS/MS methods have been developed to quantify specific FAEEs in human plasma, for example, in pharmacokinetic studies of omega-3-acid ethyl esters. nih.gov

Other Matrices: While less documented in the provided sources, the established methodologies are readily adaptable to other non-clinical biological matrices. This includes animal tissues, where FAEEs might be studied in models of alcohol consumption, and in vitro cell cultures, to investigate the cellular metabolism of ethanol into FAEEs. In all these applications, the role of the deuterated internal standard remains paramount for ensuring quantitative accuracy in complex biological environments. clearsynth.com

Application in Flavor and Fragrance Research (Analytical Quantification)

Beyond biomedical research, esters are of significant interest in the field of flavor and fragrance chemistry. Short-chain esters, including ethyl heptanoate, are well-known for contributing fruity and floral notes to a wide variety of products. researchgate.netresearchgate.net The accurate quantification of these volatile compounds is essential for quality control and product development in the food, beverage, and cosmetics industries.

Quantification of Esters in Food Products and Beverages

This compound is an ideal internal standard for the quantitative analysis of its non-deuterated analog, ethyl heptanoate, and other similar esters in complex food and beverage matrices. The stable isotope dilution assay (SIDA), which employs such standards, is a powerful technique for achieving high accuracy and precision. isolife.nl

Ethyl heptanoate has been identified as an important aroma-active compound in various products:

Wines: It is found in sea buckthorn wine, where it adds to the characteristic fruity aroma. researchgate.net

The quantification of such flavor compounds is challenging due to the complexity of the food matrix, which can interfere with the analysis. isolife.nl By adding a known amount of this compound to the sample before extraction, analysts can correct for any losses during sample preparation and for matrix effects during the MS measurement, leading to highly reliable quantification of the target flavor ester. clearsynth.comisolife.nl For example, a study on quantifying fatty acid methyl esters in sunflower oil and mozzarella cheese successfully used fatty acid ethyl esters as internal standards, demonstrating the principle of using structurally similar esters for accurate analysis in food. nih.gov

Analysis of Volatile Organic Compounds (VOCs) in Complex Matrices

The analysis of volatile organic compounds (VOCs) in complex matrices such as food, beverages, and biological samples presents significant analytical challenges due to the presence of interfering compounds. The use of an appropriate internal standard is crucial for achieving reliable quantification. This compound is particularly well-suited for this role in the analysis of other fatty acid ethyl esters and various volatile compounds.

In the analysis of food matrices, deuterated esters like this compound are employed to accurately quantify fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs). nih.gov These compounds are important contributors to the flavor and aroma profiles of various food products. By adding a known amount of this compound to the sample at the beginning of the analytical workflow, any losses during extraction or derivatization can be accounted for, leading to more accurate concentration measurements. The use of a deuterated internal standard is especially critical in complex matrices where matrix effects can suppress or enhance the analyte signal. lcms.cz

The selection of an internal standard with similar chemical properties to the analytes of interest is paramount. nih.gov this compound, being an ester itself, behaves similarly to other volatile esters during extraction and chromatographic separation, making it an ideal choice for their quantification.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled Techniques

Headspace solid-phase microextraction (HS-SPME) is a widely used solvent-free sample preparation technique for the analysis of volatile and semi-volatile organic compounds. When coupled with GC-MS, it provides a sensitive and efficient method for analyzing aroma profiles in various samples, including food and beverages. nih.govgcms.cz The use of an internal standard in HS-SPME is essential for achieving quantitative results, as the amount of analyte adsorbed by the SPME fiber can be influenced by factors such as matrix composition, temperature, and extraction time.

This compound can be introduced into the sample vial prior to HS-SPME analysis. During the extraction process, both the analyte and the deuterated internal standard partition between the sample matrix, the headspace, and the SPME fiber. By comparing the peak area of the analyte to that of the known concentration of the internal standard, the concentration of the analyte in the original sample can be accurately determined. This approach effectively compensates for variations in the extraction process. researchgate.net

The application of deuterated internal standards in HS-SPME-GC-MS has been shown to improve the accuracy and reproducibility of the analysis of flavor compounds in complex samples like alcoholic beverages and fermented food products. nih.govresearchgate.net

Application in Environmental Sample Analysis

Tracer Studies for Organic Pollutants and Metabolites

While direct tracer studies explicitly using this compound for organic pollutants were not found in the reviewed literature, the principles of using deuterated compounds as tracers in environmental studies are well-established. Deuterated internal standards are crucial in pyrolysis-GC/MS methods for quantifying environmental contaminants like tire tread particles. nih.gov These standards help to correct for variability in analyte recovery due to matrix effects and sample size. The use of isotopically labeled compounds allows for the tracking of substances through various environmental compartments and the study of their degradation pathways. Given its properties, this compound has the potential to be used as a tracer for studying the fate and transport of similar ester compounds in the environment.

Quantification of Esters in Water, Soil, and Air Samples

The quantification of esters in environmental matrices is important for monitoring pollution and assessing environmental quality. The use of deuterated internal standards, such as this compound, is a key component of robust analytical methods for this purpose. These standards are added to the environmental sample prior to extraction and analysis to correct for any losses that may occur during sample preparation.

For instance, in the analysis of air samples for volatile organic compounds, a mix of deuterated internal standards is added to the sample before it is introduced into the GC-MS system. 3m.com This allows for accurate quantification of the target analytes. Similarly, for the analysis of organic compounds in water and soil, an internal standard is essential to ensure the reliability of the results. The principle of using a deuterated analog to compensate for analytical variability is a cornerstone of accurate environmental analysis. nih.govshimadzu.com

Quality Assurance and Quality Control (QA/QC) in Method Validation

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in the validation of any analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

In a study determining fatty acid ethyl esters in human plasma using GC-MS, a similar non-deuterated compound, ethyl heptadecanoate, was used as an internal standard. nih.gov The method demonstrated a lower limit of detection of 5 to 10 nM and a lower limit of quantitation of 60 nM for several fatty acid ethyl esters. nih.gov For the analysis of fatty acids using deuterated internal standards and GC-MS, LODs for most fatty acids were found to range from 0.05 pg to 1.0 pg. jianhaidulab.com In the analysis of volatile compounds in wine using HS-SPME-GC×GC/TOFMS, the LOD ranged from 0.001 μg L−1 to 2.554 μg L−1, and the LOQ ranged from 0.003 μg L−1 to 7.582 μg L−1 for various compounds. embrapa.br While specific LOD and LOQ values for methods employing this compound were not found in the search results, the use of a deuterated internal standard is a standard practice in methods that aim to achieve low detection and quantification limits.

Below is an interactive table summarizing typical LOD and LOQ values for fatty acid ethyl esters in different analytical methods, illustrating the sensitivity that can be achieved with GC-MS and appropriate internal standards.

AnalyteMethodInternal StandardLODLOQReference
Ethyl PalmitateGC-MSEthyl Heptadecanoate5-10 nM60 nM nih.gov
Ethyl OleateGC-MSEthyl Heptadecanoate5-10 nM60 nM nih.gov
Ethyl StearateGC-MSEthyl Heptadecanoate5-10 nM60 nM nih.gov
Various Fatty AcidsGC-MSDeuterated Fatty Acids0.05-1.0 pgNot Specified jianhaidulab.com
Ethyl IsovalerateHS-SPME-GC×GC/TOFMS3-Octanol0.001 µg/L0.003 µg/L embrapa.br
Ethyl 3-HydroxybutanoateHS-SPME-GC×GC/TOFMS3-Octanol2.554 µg/L7.582 µg/L embrapa.br

Accuracy, Precision, and Robustness Evaluation

The utility of an analytical method is fundamentally determined by its accuracy, precision, and robustness. In quantitative analysis, particularly using chromatography coupled with mass spectrometry, the choice of internal standard is critical to achieving reliable results. researchgate.net this compound, as a stable isotope-labeled internal standard (SIL-IS), is employed to enhance these performance metrics. An internal standard is essential for correcting variations that can occur during sample preparation and analysis. nih.gov

Accuracy refers to the closeness of a measured value to a standard or known value. The use of a SIL-IS like this compound significantly improves accuracy because it shares nearly identical chemical and physical properties with the unlabeled analyte (Heptanoic Acid Ethyl Ester). nih.gov This similarity ensures that any loss of analyte during sample extraction, handling, or injection is mirrored by a proportional loss of the internal standard. nih.gov Studies on fatty acid analysis have shown that while using alternative, non-isotopic internal standards can maintain relatively stable method accuracy, the use of a direct isotopic analogue provides the most reliable correction. researchgate.net For instance, in analyses of fatty acids, methods using alternative internal standards reported a median relative absolute percent bias of 1.76% in quality control samples and a median spike-recovery absolute percent bias of 8.82%. researchgate.netnih.gov The goal when using a SIL-IS is to bring these bias percentages as close to zero as possible.

Precision is the degree to which repeated measurements under unchanged conditions show the same results. Precision is typically expressed as the relative standard deviation (RSD). Internal standards are specifically used to improve precision where volume errors are difficult to control. chromatographyonline.com The SIL-IS compensates for variations in injection volume and instrument response, leading to lower RSD values. chromatographyonline.com Method validation studies often evaluate precision under two conditions: repeatability (intra-day precision) and intermediate precision (inter-day precision). For chromatographic methods quantifying fatty acid esters, RSD values for intermediate precision can be around 7.3%, which is considered acceptable. scielo.br However, the use of a SIL-IS is expected to yield even better precision.

Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a method using this compound, robustness testing might involve varying parameters such as the mobile phase composition, flow rate, or column temperature. The consistency of the analyte-to-internal standard response ratio under these varied conditions demonstrates the method's robustness. A key challenge to robustness, even with SIL-IS, can be the "isotope effect," where the deuterium-labeled standard may have a slightly different retention time than the analyte. nih.gov This can lead to differential responses if they co-elute with a region of significant matrix-induced ion suppression, potentially affecting accuracy and precision. nih.gov

The following table summarizes typical performance data for analytical methods employing stable isotope-labeled internal standards for fatty acid ester quantification.

Table 1: Representative Performance Metrics for Methods Using a SIL-IS

Parameter Sub-parameter Typical Value Description
Accuracy Recovery (%) 95% - 105% The percentage of the true amount of analyte detected.
Relative Bias (%) < 5% The systematic error relative to the true value.
Precision Repeatability (RSD%) < 5% Precision under the same operating conditions over a short interval.
Intermediate Precision (RSD%) < 10% Precision within a laboratory over different days, with different analysts or equipment.

| Robustness | Response Ratio Variance | Minimal | The analyte-to-internal standard ratio remains stable despite small changes in method parameters. |

Matrix Effects and Compensation Strategies

Matrix effects are a significant challenge in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.com This phenomenon occurs when components of the sample matrix, other than the analyte itself, alter the ionization efficiency of the target analyte in the mass spectrometer's ion source. chromatographyonline.com This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which adversely affect the accuracy and reproducibility of the measurement. chromatographyonline.comchromatographyonline.com

The primary strategy for compensating for matrix effects is the use of an appropriate internal standard. researchgate.net A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for this purpose. nih.gov The fundamental principle is that the SIL-IS has nearly identical physicochemical properties to the unlabeled analyte. nih.gov Consequently, it experiences the same matrix effects. chromatographyonline.com As the SIL-IS and the analyte co-elute from the chromatography column and enter the ion source simultaneously, any suppression or enhancement of the signal will affect both compounds to the same degree. researchgate.net By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized, leading to an accurate quantification of the analyte. nih.gov

However, even SIL-IS may not provide perfect compensation in all scenarios. A potential complication is the chromatographic separation of the analyte and the SIL-IS due to the deuterium (B1214612) isotope effect. nih.gov This can cause a slight difference in retention times. If a narrow region of severe ion suppression exists in the chromatogram and the analyte and its SIL-IS elute at slightly different times, they may be affected to different extents, compromising the accuracy of the results. nih.gov Therefore, a thorough investigation of matrix effects from different sources or lots is a mandatory part of method validation. nih.gov

The evaluation of matrix effects can be performed by comparing the response of an analyte in a pure solvent standard to its response when spiked into a blank sample extract that has undergone the full sample preparation procedure. The matrix factor (MF) can be calculated, and when normalized using the internal standard, it demonstrates the effectiveness of the compensation strategy.

Table 2: Example of Internal Standard-Normalized Matrix Effect Evaluation

Sample Type Analyte Peak Area IS Peak Area Response Ratio (Analyte/IS) Matrix Factor (MF)
Standard in Solvent 1,250,000 1,310,000 0.954 N/A

| Blank Matrix + Spike (Post-Extraction) | 815,000 | 850,000 | 0.959 | 0.65 (Ion Suppression) |

In this example, the raw peak areas for both the analyte and the internal standard (IS) are suppressed by about 35% in the presence of the matrix. However, the response ratio remains nearly constant, demonstrating effective compensation by the SIL-IS.

Investigations of Metabolic Pathways and Biochemical Transformations in Non Human Systems Utilizing Heptanoic Acid Ethyl D5 Ester

Studies in Plant Biochemistry and Biosynthesis Pathways

Further research and publication in peer-reviewed journals are necessary to elucidate the specific metabolic fate and biochemical applications of Heptanoic Acid Ethyl-d5 Ester in both animal and plant systems. Without such studies, any discussion on its role in lipid metabolism or biosynthetic pathways would be purely speculative.

Environmental Fate and Degradation Studies of Heptanoic Acid Ethyl D5 Ester

Biodegradation Pathways and Kinetics in Environmental Compartments

Heptanoic Acid Ethyl-d5 Ester, like other fatty acid ethyl esters (FAEEs), is susceptible to biodegradation in both soil and aquatic environments under both aerobic and anaerobic conditions. The primary pathway for biodegradation is the enzymatic hydrolysis of the ester bond, which yields heptanoic acid and ethanol (B145695).

Under aerobic conditions , the degradation of this compound is expected to be relatively rapid. The initial hydrolysis is followed by the aerobic respiration of the resulting heptanoic acid and ethanol. Numerous microorganisms present in soil and water possess the necessary enzymes to carry out these transformations. In general, aerobic biodegradation processes are more efficient and occur at a faster rate compared to anaerobic processes.

Under anaerobic conditions , such as in saturated soils, sediments, and anoxic water bodies, the biodegradation of this compound can also occur, albeit generally at a slower rate. aijcrnet.com The initial hydrolytic cleavage of the ester linkage is also the first step in the anaerobic pathway. The subsequent degradation of heptanoic acid and ethanol proceeds through various anaerobic respiration pathways, depending on the available electron acceptors (e.g., nitrate, sulfate (B86663), or carbon dioxide).

Table 1: Estimated Biodegradation Rates of Heptanoic Acid Ethyl Ester in Environmental Compartments

Environmental CompartmentConditionEstimated Half-life (t½)Notes
SoilAerobicDays to WeeksRate is dependent on soil type, moisture, temperature, and microbial population.
WaterAerobicDays to WeeksRate is influenced by water temperature, pH, and microbial density.
SedimentAnaerobicWeeks to MonthsSlower degradation rates are expected due to the absence of oxygen.

Note: These are estimated values for the non-deuterated ethyl heptanoate (B1214049). The degradation of the ethyl-d5 ester may be slightly slower due to the kinetic isotope effect.

A wide variety of microorganisms are capable of degrading fatty acid esters. The key enzymes involved in the initial step of degradation are esterases and lipases, which are ubiquitous in bacteria and fungi. nih.gov These enzymes catalyze the hydrolysis of the ester bond.

Common genera of bacteria known to degrade esters and hydrocarbons include Pseudomonas, Bacillus, Rhodococcus, and Acinetobacter. nih.gov Fungi, such as those from the genera Aspergillus and Penicillium, are also known to produce extracellular lipases that can hydrolyze fatty acid esters. aijcrnet.com

The metabolic pathway following the initial hydrolysis involves the further breakdown of heptanoic acid and ethanol. Heptanoic acid is typically degraded through the β-oxidation pathway, a common metabolic process for fatty acids. Ethanol is oxidized to acetaldehyde (B116499) and then to acetic acid, which can then enter the citric acid cycle.

The deuterated ethyl group of this compound will be released as ethanol-d5 (B126515). The microbial oxidation of ethanol-d5 may exhibit a kinetic isotope effect, particularly in the initial step catalyzed by alcohol dehydrogenase, which involves the cleavage of a C-D bond. This could result in a slower metabolism of the ethanol-d5 portion of the molecule.

Sorption and Mobility in Soil Systems

The sorption of this compound to soil and sediment is a key process that influences its mobility and bioavailability. The primary mechanism of sorption for non-polar organic compounds is partitioning into the soil organic matter. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to sorb to soil organic carbon.

The Koc of a compound can be estimated from its octanol-water partition coefficient (Kow). For ethyl heptanoate, the estimated log Kow is approximately 3.4. Using established quantitative structure-activity relationship (QSAR) models, the log Koc can be estimated.

A higher Koc value indicates stronger sorption to soil and lower mobility, while a lower Koc value suggests weaker sorption and higher mobility. Based on the estimated log Kow, ethyl heptanoate is expected to have moderate sorption to soil and sediment. In terms of mobility, it would be classified as having low to moderate mobility in soil.

Table 3: Estimated Soil Sorption and Mobility of Ethyl Heptanoate

ParameterEstimated ValueInterpretation
Log Kow~3.4Moderately lipophilic
Log Koc~2.8 - 3.2Moderate sorption to soil organic carbon
Mobility ClassLow to ModerateLimited leaching potential in soils with moderate to high organic content

Bioaccumulation Potential in Non-Human Organisms (Environmental Context)

The bioaccumulation potential of a chemical in aquatic organisms is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. The BCF can be estimated from the log Kow.

For ethyl heptanoate, with an estimated log Kow of approximately 3.4, the BCF is predicted to be in a range that suggests a low to moderate potential for bioaccumulation in aquatic organisms. nih.gov Furthermore, fatty acid ethyl esters can be metabolized by organisms, which would reduce their potential for bioaccumulation. nih.gov

The deuteration of the ethyl group is not expected to significantly affect the compound's partitioning behavior and therefore its bioaccumulation potential.

Table 4: Estimated Bioaccumulation Potential of Ethyl Heptanoate

ParameterEstimated ValueBioaccumulation Classification
Log Kow~3.4-
BCF< 500 L/kgNot considered to be bioaccumulative

Theoretical and Computational Studies on Heptanoic Acid Ethyl D5 Ester

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations serve as powerful tools to investigate the fundamental properties of a molecule at the atomic level. These in silico methods allow for the determination of molecular geometry, stability, and electronic characteristics without the need for empirical experimentation.

Conformational Analysis and Energy Minimization

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of Heptanoic Acid Ethyl-d5 Ester. The molecule's rotatable bonds, particularly around the ester functional group and within the alkyl chain, give rise to various conformers with different potential energies.

Energy minimization calculations, typically performed using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)), are employed to identify the most stable conformers. The process involves systematically rotating the bonds and calculating the potential energy of each resulting geometry to find the global and local energy minima on the potential energy surface. For a molecule like ethyl heptanoate (B1214049), the most stable conformer is generally an extended, linear-like structure that minimizes steric hindrance. The substitution of protium (B1232500) with deuterium (B1214612) in the ethyl group does not significantly alter the steric or electronic environment, thus the conformational preferences and relative energies of the conformers of this compound are expected to be virtually identical to those of Ethyl Heptanoate.

Electronic Structure Calculations

Electronic structure calculations provide insight into the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties. Quantum chemical methods are used to calculate key electronic descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For aliphatic esters, the HOMO is typically localized on the non-bonding oxygen orbitals of the ester group, while the LUMO is centered on the π* orbital of the carbonyl group (C=O). nih.gov Since deuterium and protium are electronically identical, the calculated electronic properties for this compound would be the same as for its non-deuterated counterpart.

A summary of typical electronic properties calculated using DFT is presented below.

PropertyDescriptionTypical Calculated Value (a.u.)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-0.26
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital+0.05
HOMO-LUMO GapEnergy difference between HOMO and LUMO0.31
Dipole MomentMeasure of the net molecular polarity~1.9 D

Spectroscopic Simulation and Prediction (e.g., NMR, IR, MS)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for structure verification and analysis. The primary differences between this compound and Ethyl Heptanoate arise in their predicted spectra due to the mass difference between deuterium (D) and protium (H).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The most significant difference would be observed here. The characteristic signals for the ethyl group (a quartet around 4.1 ppm for -OCH₂- and a triplet around 1.2 ppm for -CH₃) would be absent in the spectrum of the d5-ester.

¹³C NMR: The ¹³C spectrum would be very similar to that of the non-deuterated compound. However, the carbons of the ethyl-d5 group would exhibit splitting due to C-D coupling and slight upfield shifts (typically -0.20 ppm for the second atom effect and -0.05 ppm for the third atom effect), a phenomenon known as the deuterium isotope effect. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures molecular vibrations. The vibrational frequency of a bond is dependent on the masses of the connected atoms. The C-D bond is stronger but the mass of deuterium is twice that of protium, leading to C-D stretching and bending vibrations occurring at lower frequencies (wavenumbers) than the corresponding C-H vibrations. A simulated IR spectrum would predict the disappearance of C-H stretching peaks for the ethyl group (typically 2850–3000 cm⁻¹) and the appearance of C-D stretching peaks in the 2100–2250 cm⁻¹ region. orgchemboulder.com

Mass Spectrometry (MS): Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The molecular weight of this compound is approximately 163.27 g/mol , five mass units higher than Ethyl Heptanoate (158.24 g/mol ). scbt.comscbt.com Therefore, the molecular ion peak [M]⁺ would be predicted at m/z 163. The fragmentation pattern would be similar, but any fragment containing the ethyl-d5 group would be shifted by +5 amu compared to the non-deuterated analog. Computational tools can predict fragmentation pathways and the resulting mass spectra. nih.gov

Ion/FragmentPredicted m/z (Ethyl Heptanoate)Predicted m/z (this compound)Notes
[M]⁺158163Molecular Ion
[M-OC₂H₅]⁺ / [M-OC₂D₅]⁺113113Loss of the ethoxy/ethoxy-d5 radical
[CH₃(CH₂)₄CO]⁺9999Acylium ion from cleavage
McLafferty Rearrangement8893Rearrangement product containing the deuterated ethyl group

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual Framework)

QSPR and QSAR models are statistical regression or classification models that aim to correlate the chemical structure of a compound with its physicochemical properties (QSPR) or biological activity (QSAR). researchgate.net These models are built on the principle that the properties and activities of a chemical are determined by its molecular structure.

The conceptual framework involves three main stages:

Descriptor Generation: A set of numerical values, known as molecular descriptors, are calculated for the molecule. These can include constitutional, topological, geometric, and quantum-chemical descriptors (e.g., molecular weight, logP, HOMO/LUMO energies, dipole moment).

Model Building: A mathematical model is created to find a relationship between the calculated descriptors (predictor variables) and the experimental property or activity (response variable).

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

For this compound, most molecular descriptors used in QSPR/QSAR models (such as logP, molar refractivity, polarizability, and electronic descriptors) would be nearly identical to those of Ethyl Heptanoate. Isotopic substitution does not significantly alter these properties. nih.govnih.gov Therefore, in a QSAR/QSPR model developed for a series of aliphatic esters, this compound would be predicted to have the same property or activity value as its non-deuterated counterpart.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on intermolecular interactions, conformational dynamics, and the behavior of the molecule in different environments (e.g., in a solvent or at an interface).

For this compound, an MD simulation would require a force field, which is a set of parameters that defines the potential energy of the system. The primary difference in the force field parameters between the deuterated and non-deuterated species would be the assignment of a larger mass to the deuterium atoms. This mass difference would lead to subtle changes in the dynamics of the molecule, such as slower vibrational motions and slightly altered diffusion rates in a solvent. However, the fundamental intermolecular interactions, which are governed by electrostatic and van der Waals forces, would remain unchanged. Simulations could be used to study its interaction with solvents, its aggregation behavior, and its properties as part of a larger system, with results expected to be very similar to those for Ethyl Heptanoate. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput

Heptanoic Acid Ethyl-d5 Ester is primarily utilized as an internal standard for quantitative analysis, especially in mass spectrometry (MS) techniques. clearsynth.com Future research is focused on leveraging such deuterated standards to develop and optimize next-generation analytical platforms that offer superior sensitivity and high-throughput capabilities.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.comresearchgate.net They co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns, which allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression. clearsynth.comscispace.com This ensures a high degree of precision and accuracy in quantitative measurements. clearsynth.com

Future advancements will likely involve the use of this compound in conjunction with highly sensitive MS technologies. The development of analytical methods capable of detecting minute quantities of analytes is crucial, and deuterated standards are integral to validating the robustness and reliability of these procedures. clearsynth.commdpi.com The goal is to create platforms that can rapidly process large numbers of samples without sacrificing analytical performance, a critical need in fields like clinical diagnostics and environmental screening.

Table 1: Role of Deuterated Standards in Analytical Platform Development

Feature Contribution of this compound Future Goal
Quantification Provides a reliable reference point for determining the precise concentration of the unlabeled analyte. clearsynth.com Integration with automated platforms for high-throughput quantitative analysis.
Matrix Effect Compensation Corrects for signal suppression or enhancement caused by complex biological or environmental sample matrices. clearsynth.com Development of algorithms that use SIL standards to build more accurate matrix effect correction models.
Method Validation Ensures the analytical procedure is robust, reproducible, and accurate across different instruments and labs. clearsynth.com Use in cross-validation of novel, faster analytical techniques against established methods.

| Sensitivity | Enables accurate measurement at low concentration levels by providing a clear, distinguishable signal in mass spectrometry. | Pushing the limits of detection in single-cell analytics and micro-sampling techniques. |

Expansion of Isotopic Labeling Applications to New Biochemical Pathways

The use of deuterated compounds as biological probes is an area of growing interest. nih.gov While this compound is used as an analytical standard, its structure makes it a candidate for use as a tracer in metabolic studies, particularly for investigating novel or less-understood biochemical pathways involving fatty acids.

Heptanoic acid is an odd-chain fatty acid, and its metabolism differs from that of the more common even-chain fatty acids. It can be metabolized to propionyl-CoA and subsequently succinyl-CoA, which enters the citric acid cycle. By administering a deuterated version like this compound, researchers could trace the flux of its metabolic products through these pathways. The deuterium (B1214612) label acts as a flag, allowing mass spectrometry to distinguish the tracer and its metabolites from the endogenous pool of molecules.

Future research could apply this approach to study:

Anaplerosis: Investigating how odd-chain fatty acids contribute to replenishing citric acid cycle intermediates in various cell types or disease states.

Microbial Metabolism: Tracking the uptake and processing of odd-chain fatty acids by gut microbiota and understanding their impact on the host's metabolic health.

Engineered Biosynthesis: In organisms like Saccharomyces cerevisiae, which can be engineered to produce fatty acid ethyl esters for biofuels, deuterated precursors could help optimize and debug metabolic pathways. nih.gov

Integration with Multi-Omics Approaches (e.g., Lipidomics, Metabolomics in non-human systems)

Multi-omics approaches, which integrate data from genomics, proteomics, metabolomics, and lipidomics, are powerful tools for understanding complex biological systems. A significant challenge in these studies is the accurate quantification and comparison of molecules across vast datasets. Deuterated internal standards are indispensable for achieving the necessary precision and accuracy in lipidomics and metabolomics analyses. researchgate.netmdpi.com

In non-human model systems, such as mice or non-human primates, researchers study complex diseases like type 2 diabetes and non-alcoholic steatohepatitis (NASH) by analyzing changes in their metabolic profiles. mdpi.commdpi.com In these studies, a panel of internal standards, which could include this compound, is added to samples to normalize the data and allow for meaningful comparisons between different experimental groups (e.g., healthy vs. diseased). mdpi.com

Future directions include:

Standardized Panels: Developing and validating standardized panels of deuterated internal standards, including odd-chain fatty acid esters, to improve reproducibility across different lipidomics and metabolomics laboratories.

Dynamic Flux Analysis: Combining stable isotope tracing with multi-omics to move beyond static snapshots and measure the dynamic flow of metabolites through networks in response to stimuli or disease progression.

Systems Biology Models: Using the highly accurate quantitative data generated with the help of standards like this compound to build and validate more predictive computational models of metabolism in non-human systems.

Applications in Advanced Materials Science (if relevant to ester chemistry)

The unique physical properties conferred by deuterium labeling present intriguing possibilities in materials science. The carbon-deuterium bond is known to be stronger and vibrates at a lower frequency than the C-H bond. nih.govresearchgate.net This "kinetic isotope effect" can influence reaction rates and the stability of molecules.

In polymer science, this effect is already being explored. For optoelectronic organic materials, exchanging hydrogen for deuterium can lead to more stable active layer materials, enhancing device longevity. scielo.org.mx Esters are a fundamental functional group in many important plastics, most notably polyesters. wikipedia.org

While direct applications of this compound in materials are speculative, future research could explore:

Polymer Stability: Investigating whether incorporating deuterated ester monomers into a polyester chain can slow down degradation pathways initiated by the cleavage of C-H bonds, potentially leading to more durable plastics.

Mechanistic Studies: Using deuterated esters to study the mechanisms of esterification, hydrolysis, and transesterification reactions, which are central to polyester synthesis and recycling. wikipedia.org The kinetic isotope effect could provide detailed insights into reaction transition states.

Lubricant Performance: Esters are a major class of synthetic lubricants. wikipedia.org Research could examine if deuteration at specific molecular positions can enhance the thermal and oxidative stability of ester-based lubricants, extending their operational lifetime.

Green Chemistry Approaches in the Synthesis and Application of Deuterated Compounds

The increasing importance of deuterated compounds has spurred research into more sustainable and environmentally friendly synthesis methods. scielo.org.mx Traditional methods for deuterium incorporation can involve harsh reagents or expensive deuterium gas (D₂). nih.gov Green chemistry principles aim to reduce waste, minimize energy consumption, and use safer materials.

Recent advancements have focused on using heavy water (D₂O) as an inexpensive and safe deuterium source. nih.gov One promising method is a palladium-on-carbon and aluminum (Pd/C-Al) catalytic system that uses D₂O to generate deuterium gas in situ for H-D exchange reactions. nih.govresearchgate.net This approach is highly efficient and avoids the handling of flammable D₂ gas, with the only significant byproduct being non-toxic aluminum oxide. researchgate.net

Other emerging green techniques include:

Photochemical Deuteration: Using visible light to promote deuterium incorporation under mild conditions, which can be applied to complex molecules. rsc.org

Biocatalysis: Employing enzymes to catalyze deuteration reactions with high selectivity and under environmentally benign aqueous conditions.

Catalyst-Free H-D Exchange: For certain activated esters, H-D exchange can be achieved using simple catalysts like triethylamine (Et₃N) with D₂O as the deuterium source. researchgate.net

Table 2: Comparison of Green Deuteration Methods

Method Deuterium Source Key Advantages
Pd/C-Al System D₂O In-situ D₂ generation, high efficiency, safe, non-toxic byproduct. nih.govresearchgate.net
Photochemical Labeling Various (e.g., D₂O) Mild reaction conditions, suitable for late-stage deuteration of complex structures. rsc.org

| Et₃N Catalyzed Exchange | D₂O | Mild, catalyst-free potential for specific substrates (e.g., activated esters). researchgate.net |

Future work will focus on expanding the scope of these green methods to enable the efficient and sustainable production of a wide range of deuterated compounds, including this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Heptanoic Acid Ethyl-d5 Ester, and how does isotopic labeling affect reaction efficiency?

  • Answer : this compound is synthesized via malonic ester or acetoacetic ester methodologies, where deuterium labeling (ethyl-d5) is introduced during esterification. For example, malonic ester synthesis involves alkylation of diethyl malonate with a deuterated ethyl halide, followed by hydrolysis and decarboxylation . Isotopic labeling (ethyl-d5) requires careful control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize deuterium exchange with protic solvents. Yield reductions (~10–15%) are common due to isotopic steric effects, as noted in deuterated ester syntheses .

Q. How is the isotopic purity of this compound validated in experimental workflows?

  • Answer : Isotopic purity is confirmed using nuclear magnetic resonance (¹H NMR and ²H NMR) to detect residual non-deuterated ethyl groups. Mass spectrometry (GC-MS or LC-HRMS) quantifies deuterium incorporation (e.g., ≥98% d5 enrichment). For example, ethyl-d5 esters show a characteristic absence of ¹H signals at δ 1.2–1.4 ppm (ethyl CH₃) in NMR and a +5 Da shift in MS .

Q. What are the primary applications of this compound in pharmacological research?

  • Answer : This compound serves as a stable isotopologue in pharmacokinetic studies (e.g., tracer experiments for drug metabolism) and as a precursor for deuterated analogs of bioactive molecules. For instance, it is used to synthesize deuterated eponemycin derivatives, which inhibit proteasome activity to study anti-angiogenic pathways .

Advanced Research Questions

Q. How do discrepancies in reported bioactivity data for this compound derivatives arise, and how can they be resolved?

  • Answer : Contradictions in bioactivity (e.g., proteasome inhibition potency) often stem from isotopic effects altering enzyme-substrate binding kinetics or differences in deuterium labeling positions. Researchers should:

  • Compare deuterated vs. non-deuterated analogs under identical assay conditions.
  • Use kinetic isotope effect (KIE) studies to quantify isotopic impacts on reaction rates.
  • Validate purity via orthogonal methods (e.g., HPLC coupled with HRMS) to rule out impurities as confounding factors .

Q. What methodological challenges arise when using this compound in metabolic flux analysis, and how are they addressed?

  • Answer : Challenges include:

  • Deuterium scrambling : Non-enzymatic exchange in biological matrices, resolved by using LC-MS/MS with stable isotope correction algorithms.
  • Tracer dilution : Compartment-specific dilution effects in cell cultures, mitigated by coupling with ¹³C-glucose labeling for cross-validation.
  • Sensitivity limits : Low-abundance deuterated metabolites require high-resolution mass spectrometers (e.g., Orbitrap) for detection .

Q. How can this compound be leveraged to study proteasome inhibition mechanisms in cancer models?

  • Answer : The compound’s deuterated ethyl group enhances metabolic stability, enabling prolonged in vivo tracking of proteasome inhibitors. Experimental design includes:

  • Dose-response assays : Compare IC₅₀ values of deuterated vs. non-deuterated analogs in cancer cell lines (e.g., HCT-116).
  • Xenograft models : Administer deuterated esters to monitor tumor suppression via LC-MS-based quantification of inhibitor accumulation.
  • Mechanistic profiling : Use RNA-seq to identify downstream pathways affected by proteasome inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.